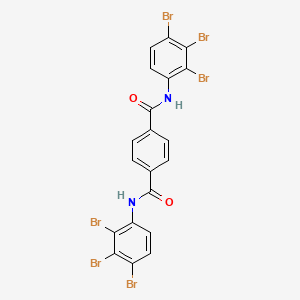
N~1~,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide is a complex organic compound characterized by the presence of multiple bromine atoms and amide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide typically involves the reaction of 2,3,4-tribromophenylamine with benzene-1,4-dicarboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of N1,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
化学反应分析
Types of Reactions
N~1~,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of brominated quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Brominated quinones.
Reduction: Less brominated derivatives.
Substitution: Compounds with substituted functional groups replacing the bromine atoms.
科学研究应用
N~1~,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of bromine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of flame retardants and other brominated compounds.
作用机制
The mechanism of action of N1,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide involves its interaction with molecular targets through its bromine atoms and amide groups. The bromine atoms can participate in halogen bonding, while the amide groups can form hydrogen bonds with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial and antifungal effects.
相似化合物的比较
Similar Compounds
2,4,6-Tribromophenol: A brominated phenol used as a fungicide and in the preparation of flame retardants.
2,4-Dibromophenyl 2,3,4-Tribromophenyl Ether: A polybromodiphenyl ether used as a flame retardant.
2,4-Dibromophenyl 2,4,6-Tribromophenyl Ether: Another polybromodiphenyl ether with similar applications.
Uniqueness
N~1~,N~4~-Bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide is unique due to its specific arrangement of bromine atoms and amide groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.
属性
CAS 编号 |
161069-07-4 |
|---|---|
分子式 |
C20H10Br6N2O2 |
分子量 |
789.7 g/mol |
IUPAC 名称 |
1-N,4-N-bis(2,3,4-tribromophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H10Br6N2O2/c21-11-5-7-13(17(25)15(11)23)27-19(29)9-1-2-10(4-3-9)20(30)28-14-8-6-12(22)16(24)18(14)26/h1-8H,(H,27,29)(H,28,30) |
InChI 键 |
PKVGOTFMMFXFKW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C(=C(C=C2)Br)Br)Br)C(=O)NC3=C(C(=C(C=C3)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)


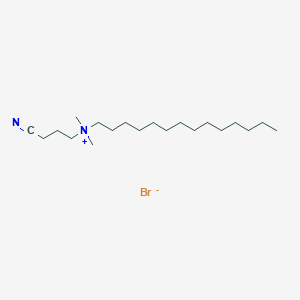
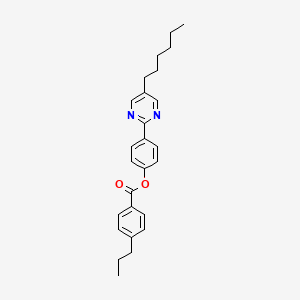

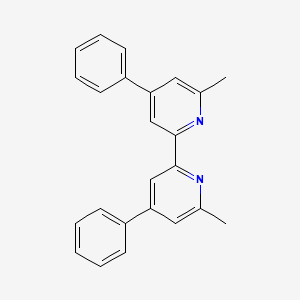
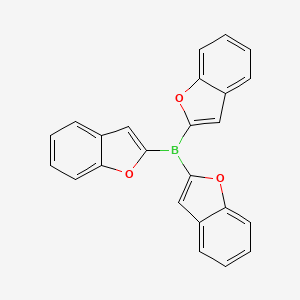
![N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide](/img/structure/B14274577.png)
![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
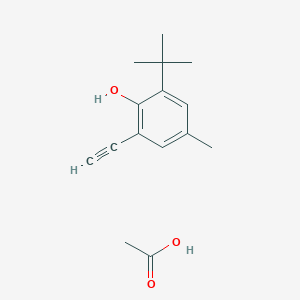
![N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14274592.png)
![4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14274593.png)
